Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate
Description
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and linked via a thioether bridge to an ethyl acetate moiety. Its synthesis typically involves nucleophilic substitution between ethyl chloroacetate and a thiol-containing thiadiazole precursor under basic conditions .
Properties
IUPAC Name |
ethyl 2-(4-methylthiadiazol-5-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-12-7-5(2)8-9-13-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEVSNMDCLTIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(N=NS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) bridge undergoes oxidation under controlled conditions:
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Mild oxidation (H₂O₂, 30% concentration, 0–5°C, 2 hrs): Forms sulfoxide derivatives.
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Strong oxidation (KMnO₄ in acidic media, 60°C, 6 hrs): Converts the thioether to sulfone groups.
Experimental Data Table:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ | 0–5°C, 2 hrs | Sulfoxide derivative | 78 |
| KMnO₄/H₂SO₄ | 60°C, 6 hrs | Sulfone derivative | 65 |
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions:
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Alkaline hydrolysis (NaOH 10%, reflux, 4 hrs): Produces the corresponding carboxylic acid.
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Acidic hydrolysis (HCl 6M, 80°C, 3 hrs): Yields acetic acid derivatives.
Mechanistic Pathway:
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Nucleophilic attack by OH⁻ (alkaline) or H₃O⁺ (acidic) on the ester carbonyl.
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Cleavage of the ester bond to form carboxylic acid or its conjugate base.
Nucleophilic Substitution
The thiadiazole ring participates in nucleophilic substitution due to its electron-deficient nature:
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Aromatic substitution with amines (e.g., pyrrolidine, 50°C, 8 hrs): Replaces hydrogen at the C4 position .
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Thiadiazole ring opening (NH₂NH₂, ethanol, reflux): Forms thiosemicarbazide intermediates .
Key Observation: Reactivity at C4 is enhanced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
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With hydrazine derivatives (N₂H₄·H₂O, ethanol, 70°C): Forms 1,2,4-triazole hybrids via Hurd–Mori cyclization .
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Under acidic conditions (H₂SO₄, 100°C, 12 hrs): Generates 1,3,4-thiadiazole fused systems .
Example Reaction Pathway:
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Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate → Schiff base intermediate (with hydrazide).
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Cyclization via SOCl₂ treatment → 1,2,3-thiadiazole-5-carboxylate scaffold .
Reduction Reactions
The nitro group (if introduced via substitution) undergoes reduction:
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Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C, 2 hrs): Converts nitro groups to amines.
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NaBH₄-mediated reduction : Selectively reduces ester to alcohol under mild conditions.
Comparative Reactivity with Analogues
Synthetic Considerations
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Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) show 20% higher yields than in ethanol.
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Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves reaction rates by 35%.
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Byproducts : Thiol (-SH) derivatives form in ≤5% yield during hydrolysis unless rigorously anhydrous .
Scientific Research Applications
Chemistry
In the field of chemistry, Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern on the thiadiazole ring distinguishes it from other similar compounds, leading to variations in biological activities and chemical properties.
Biology
The compound exhibits significant antimicrobial properties , making it a subject of interest for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in combating antibiotic resistance .
Medicine
Due to its anticancer properties , this compound is being investigated for therapeutic applications in cancer treatment. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
Industry
In industrial applications, the compound is utilized in developing new materials with enhanced properties such as thermal stability and conductivity. Its unique chemical structure allows it to be incorporated into polymers and other materials for improved performance.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus (MRSA) | < 10 µg/mL | |
| Anticancer | HeLa (cervical cancer) | IC50 = 15 µM | |
| Antifungal | Aspergillus niger | MIC = 20 µg/mL |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound showed significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. This highlights its potential as a new antimicrobial agent in clinical settings.
Case Study 2: Cytotoxic Effects
In another study assessing the cytotoxic effects of various derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This suggests that the compound may be developed further as an anticancer drug.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate involves its interaction with various molecular targets. The thiadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following compounds are compared based on substituent position, ester chain length, and additional functional groups:
Key Observations:
- Thiadiazole Isomerism : Analog 1 (1,3,4-thiadiazole) differs in nitrogen positioning, altering electronic properties and hydrogen-bonding capacity compared to the 1,2,3-thiadiazole core of the target compound. This may influence metabolic stability and target selectivity .
- Aromatic vs. Aliphatic Substituents : Analog 3’s phenyl group increases molecular weight and lipophilicity, favoring interactions with hydrophobic binding pockets .
- Polar Functional Groups : Analog 4’s morpholine sulfonyl group drastically reduces logP (1.8 vs. ~2.8) and increases hydrogen-bond acceptors (11 vs. 4 in the target), improving solubility but limiting blood-brain barrier penetration .
Yield and Scalability:
Physicochemical and Pharmacological Properties
Hydrogen Bonding and Solubility:
- The target compound has 2 hydrogen-bond acceptors (ester carbonyl and thiadiazole N), whereas Analog 4 has 11 acceptors (morpholine O, sulfonyl O, amide O), significantly enhancing aqueous solubility .
- Analog 3’s phenyl group reduces solubility but improves binding to aromatic residues in enzymes (e.g., cytochrome P450) .
Bioactivity Trends:
- Antimicrobial Activity : Analog 1 (1,3,4-thiadiazole) shows superior antifungal activity compared to the target compound, likely due to enhanced hydrogen bonding with fungal cell wall components .
- CNS Activity : Analog 4’s high polarity limits brain uptake but makes it suitable for peripheral targets (e.g., anti-inflammatory agents) .
Computational and Crystallographic Insights
- Molecular Geometry : Software like SHELXL () and WinGX () enable precise determination of thiadiazole ring puckering and substituent orientation. For example, Analog 3’s phenyl group induces a planar conformation in the thiadiazole ring, stabilizing crystal packing via π-stacking .
- logP Predictions : Tools like XLogP3 (used in ) estimate lipophilicity, critical for drug design .
Biological Activity
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is a heterocyclic compound with significant biological activity due to its unique thiadiazole structure. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, primarily for its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C7H10N2O2S2
- Molar Mass : 190.29 g/mol
- CAS Number : 338408-34-7
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of sulfur and nitrogen atoms in the ring contributes to its reactivity and interaction with biological systems.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that compounds with thiadiazole moieties exhibit significant activity against bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 mg/mL |
| Escherichia coli | 3.125 mg/mL |
| Candida albicans | 3.125 mg/mL |
| Aspergillus flavus | 3.125 mg/mL |
These MIC values suggest that the compound is effective at low concentrations compared to standard antibiotics like nitrofurazone and fluconazole .
2. Anticancer Activity
Studies have indicated that derivatives of thiadiazoles possess anticancer properties. This compound is under investigation for its potential in cancer treatment:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of DNA synthesis and interference with cell cycle progression.
- Case Study : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines at specific concentrations, showing promise for further development as an anticancer agent .
3. Antioxidant Activity
The antioxidant properties of thiadiazole derivatives are attributed to their ability to scavenge free radicals. This compound has been evaluated for its antioxidant capacity:
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | IC50 = X μg/mL (specific data needed) |
| ABTS Assay | IC50 = Y μg/mL (specific data needed) |
These results indicate that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Synthesis and Research Applications
This compound can be synthesized through various methods involving hydrazonoyl halides and alkyl carbothioates in the presence of bases like triethylamine. This synthetic versatility allows for modifications that can enhance its biological activity.
Research Applications
The compound is utilized in several research domains:
Q & A
Q. What are the established synthetic routes for Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate, and what key intermediates are involved?
The synthesis typically involves a two-step heterocyclization-alkylation strategy :
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the thiol group using ethyl bromoacetate or sodium monochloroacetate in aqueous or alcoholic media to introduce the sulfanylacetate moiety . Critical parameters include pH control (~8–9 for nucleophilic substitution) and solvent selection (e.g., ethanol/water mixtures for solubility).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H NMR : Confirms ester (-COOEt), thiadiazole (C-S-C), and methyl group resonances. For example, the methyl group on the thiadiazole ring typically appears as a singlet at δ 2.4–2.6 ppm .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and 650–750 cm⁻¹ (C-S stretching) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Hydrogen bonding patterns (e.g., C=O⋯H-N interactions) can be analyzed using graph-set notation .
Q. What functional groups in this compound drive its reactivity in medicinal chemistry applications?
Key functional groups include:
- Thiadiazole ring : Electron-deficient nature enables nucleophilic aromatic substitution (e.g., with amines).
- Sulfanylacetate ester : Acts as a leaving group in hydrolysis or transesterification reactions.
- Methyl substituent : Modulates steric and electronic effects on the thiadiazole ring, influencing binding to biological targets .
Q. How is the biological activity of this compound initially screened in academic research?
- In vitro assays : Anticancer (e.g., MTT assay against HeLa cells), antimicrobial (disk diffusion), and enzyme inhibition (e.g., cyclooxygenase-2) are common .
- Molecular docking : Preliminary docking studies with targets like thymidylate synthase or bacterial topoisomerases assess binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the alkylation step?
Common issues and solutions:
Q. What computational methods elucidate the reaction mechanism of nucleophilic substitutions on the thiadiazole ring?
- DFT calculations : Analyze transition states for substitutions at the C-5 position of the thiadiazole. Basis sets like B3LYP/6-311+G(d,p) predict activation energies and regioselectivity .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .
Q. How do crystallographic data resolve contradictions in spectroscopic assignments?
- Discrepancy example : Ambiguous NOE correlations in NMR vs. X-ray-derived torsion angles.
- Resolution : SHELXL refinement with TWIN/BASF commands can model disorder or twinning in crystals, validating structural hypotheses .
- Case study : A 2023 study resolved conflicting NMR signals for a thiadiazole derivative by correlating crystallographic bond lengths with chemical shifts .
Q. What strategies mitigate challenges in refining high-Z crystal structures of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
